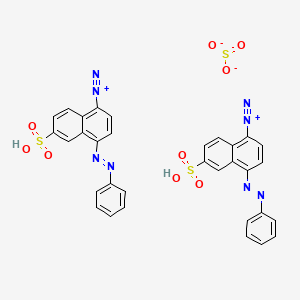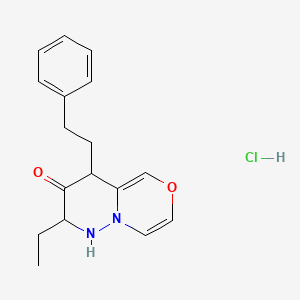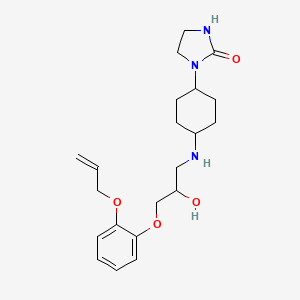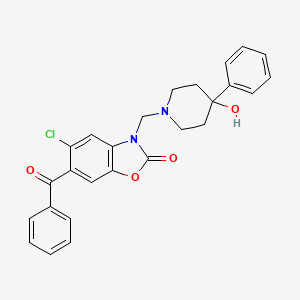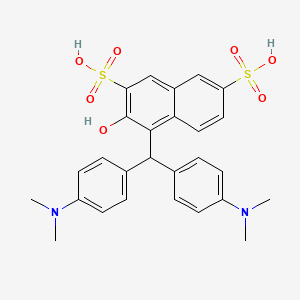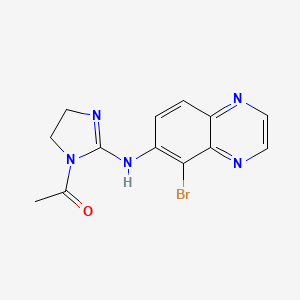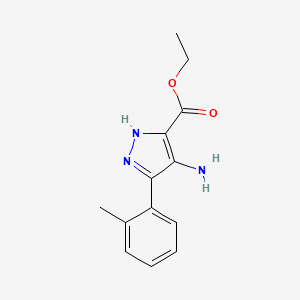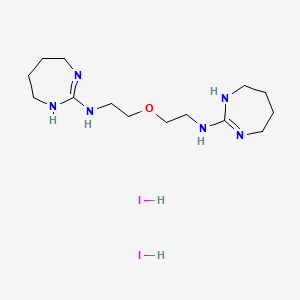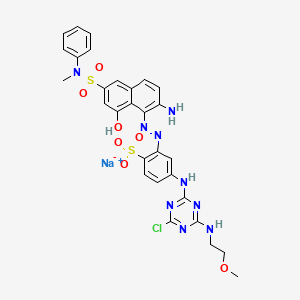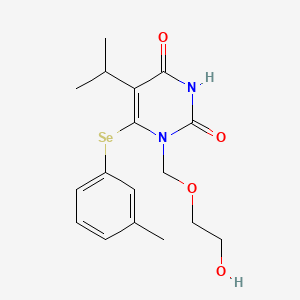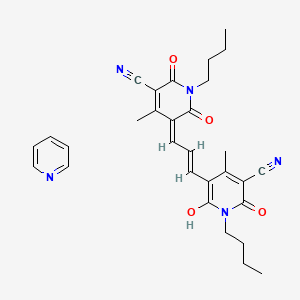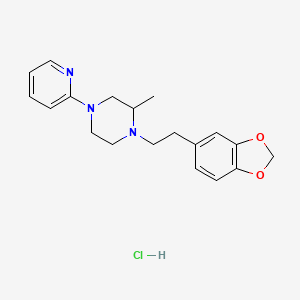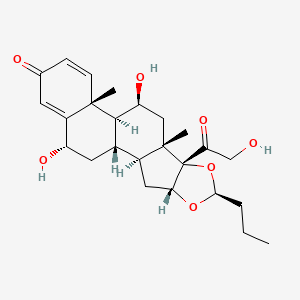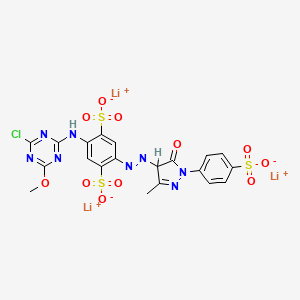
Epon 1124A80
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epon 1124A80 is a brominated bisphenol A epoxy resin supplied as an 80% solids by weight solution in acetone. This resin produces flame retardant polymers that have many of the attractive properties obtained with conventional bisphenol A epoxy resins. It is particularly useful for the manufacture of rigid and multilayer FR-4 prepregs and laminates for printed circuit boards. Additionally, it can be used for molding compounds, surface coatings, and other epoxy end uses where flame retardant properties are desired .
Méthodes De Préparation
Epon 1124A80 is typically synthesized by reacting bisphenol A with epichlorohydrin in the presence of a base, followed by bromination to introduce flame retardant properties. The resin is then dissolved in acetone to achieve an 80% solids solution. Industrial production methods involve tight control of product specifications to ensure low color and cleanliness. The resin’s higher molecular weight and viscosity translate to improved flow control during prepreg lamination .
Analyse Des Réactions Chimiques
Epon 1124A80 undergoes various chemical reactions, including:
Oxidation: The resin can be oxidized under specific conditions, leading to the formation of oxidized epoxy groups.
Reduction: Reduction reactions can modify the epoxy groups, potentially altering the resin’s properties.
Substitution: The bromine atoms in the resin can be substituted with other functional groups, affecting the flame retardant properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
Epon 1124A80 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of flame retardant polymers and as a precursor for other epoxy resins.
Medicine: this compound is used in the preparation of medical devices and coatings that require flame retardant properties.
Mécanisme D'action
The flame retardant properties of Epon 1124A80 are primarily due to the presence of bromine atoms in the resin. These bromine atoms act as flame retardants by releasing bromine radicals during combustion, which interfere with the free radical chain reactions that propagate the flame. The resin’s high molecular weight and viscosity also contribute to its flame retardant properties by enhancing the thermal stability of the polymer .
Comparaison Avec Des Composés Similaires
Epon 1124A80 is similar to other brominated bisphenol A epoxy resins, such as Epon 1123A80. this compound has a higher molecular weight and viscosity, which translates to improved flow control during prepreg lamination and increased treater productivity. Other similar compounds include Epon 1031 and Epon 164, which can be blended with this compound to enhance its chemical and thermal performance .
Propriétés
Numéro CAS |
33294-14-3 |
|---|---|
Formule moléculaire |
C21H24Br4O4 |
Poids moléculaire |
660.0 g/mol |
Nom IUPAC |
3-[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-methoxyethoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H24Br4O4/c1-21(2,13-9-15(22)19(16(23)10-13)28-6-4-5-26)14-11-17(24)20(18(25)12-14)29-8-7-27-3/h9-12,26H,4-8H2,1-3H3 |
Clé InChI |
UTMWVHZWNKBNKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C(=C1)Br)OCCCO)Br)C2=CC(=C(C(=C2)Br)OCCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


